2-Propoxy-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

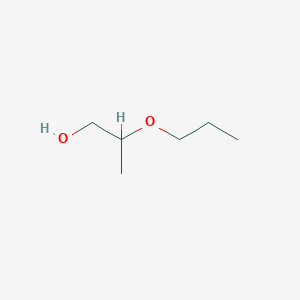

Structure

3D Structure

Properties

CAS No. |

10215-30-2 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

2-propoxypropan-1-ol |

InChI |

InChI=1S/C6H14O2/c1-3-4-8-6(2)5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

PSKIVCBTSGNKBB-UHFFFAOYSA-N |

SMILES |

CCCOC(C)CO |

Canonical SMILES |

CCCOC(C)CO |

Origin of Product |

United States |

Foundational & Exploratory

2-Propoxy-1-propanol chemical and physical properties

Characterization, Metabolic Fate, and Impurity Profiling in Pharmaceutical Applications[1][2]

Executive Summary

2-Propoxy-1-propanol (CAS: 10215-30-2) is the "beta-isomer" of the commercially ubiquitous solvent Propylene Glycol Monopropyl Ether (PnP).[1] While the alpha-isomer (1-propoxy-2-propanol) constitutes >95% of commercial PnP fluids used in coatings and drug formulations, the beta-isomer exists as a critical impurity (typically <5%).[1]

For drug development professionals, distinguishing this isomer is vital due to its primary alcohol structure . Unlike the secondary alcohol alpha-isomer—which metabolizes to safer substrates—this compound follows an oxidative metabolic pathway analogous to toxic ethylene glycol ethers, potentially yielding alkoxy acids.[1] This guide provides the physicochemical data, synthesis mechanisms, and metabolic pathways necessary for rigorous risk assessment and analytical separation.

Molecular Architecture & Physicochemical Profile[1][2][3]

The distinct behavior of this compound arises from its specific regiochemistry.[1] The propoxy ether linkage is located at the secondary carbon, leaving a reactive primary hydroxyl group at the terminal position.

Table 1: Isomeric Comparison (Alpha vs. Beta)

| Feature | Alpha-Isomer (Major) | Beta-Isomer (Minor/Impurity) |

| Common Name | 1-Propoxy-2-propanol | This compound |

| CAS Number | 1569-01-3 | 10215-30-2 |

| Structure | Secondary Alcohol | Primary Alcohol |

| Formula | ||

| Metabolic Risk | Low (Oxidizes to Ketones/CO2) | Moderate (Oxidizes to Alkoxy Acids) |

Table 2: Physicochemical Properties (this compound)[1][2]

Note: Due to its existence primarily as a minor isomer, some values are derived from high-purity isomeric mixture extrapolations.[1]

| Property | Value | Unit | Relevance |

| Molecular Weight | 118.17 | g/mol | Permeability calculations |

| Boiling Point | ~150 - 152 | °C | Solvent removal/evaporation |

| Density | 0.881 | g/cm³ @ 25°C | Formulation mass balance |

| Water Solubility | Miscible | - | Co-solvent utility |

| LogP (Oct/Wat) | ~0.62 | - | Lipophilicity/Bioavailability |

| Vapor Pressure | 1.7 | mmHg @ 20°C | Volatility assessment |

| Hansen Polarity (dP) | 6.3 | MPa^0.5 | Solvency matching |

Synthesis & Isomeric Purity

Understanding the formation of this compound is essential for controlling its levels in pharmaceutical excipients.[1] It is produced via the ring-opening of propylene oxide (PO) with n-propanol.[1]

-

Base Catalysis (Standard): Favors attack at the less hindered carbon of PO, yielding the Alpha-isomer (Secondary alcohol).

-

Acid Catalysis / Non-Catalytic: Increases attack at the more substituted carbon, elevating the yield of the Beta-isomer (this compound).[1]

Diagram 1: Regioselective Synthesis Pathways[1]

Caption: Regioselectivity in Propylene Oxide ring opening. Base catalysis minimizes the formation of the beta-isomer (this compound).[1]

Toxicology & Metabolic Fate (Critical Analysis)

This section details the primary safety concern for drug developers. The structural difference between the alpha and beta isomers dictates their metabolic fate.

-

The Alpha Safety Profile: The secondary alcohol group is oxidized by Alcohol Dehydrogenase (ADH) to a ketone or enters the tricarboxylic acid cycle, eventually eliminated as CO2.

-

The Beta Toxicity Risk: this compound is a primary alcohol .[1] Like its structural analogs (e.g., 2-Methoxyethanol), it is a substrate for ADH/ALDH to form an alkoxy acid (2-propoxypropionic acid).[1] Accumulation of alkoxy acids is historically linked to reproductive toxicity and developmental effects in shorter-chain glycol ethers.[1][3]

Expert Insight: While the propyl chain reduces toxicity compared to methyl/ethyl analogs (due to faster elimination), the formation of the acid metabolite remains the critical differentiation point for the beta-isomer.

Diagram 2: Comparative Metabolic Pathways[1]

Caption: Divergent metabolic pathways. The Beta-isomer oxidizes to an acid, whereas the Alpha-isomer follows a safer elimination route.[1]

Analytical Characterization Protocol

To validate the purity of PnP solvents or detect this compound impurities in formulations, Gas Chromatography (GC) is the gold standard.[1]

Method: Capillary GC Separation of Isomers[1]

Objective: Quantify this compound (Beta) in the presence of excess 1-propoxy-2-propanol (Alpha).

Equipment & Reagents:

-

Instrument: GC-FID or GC-MS (preferred for trace impurity ID).[1]

-

Column: High-polarity polyethylene glycol phase (e.g., DB-Wax or HP-Innowax) or intermediate polarity (Rxi-624Sil MS).[1]

-

Rationale: Polar columns maximize the separation between the primary alcohol (Beta) and secondary alcohol (Alpha) based on hydrogen bonding differences.

-

Step-by-Step Protocol:

-

Sample Preparation:

-

Dilute 100 µL of sample in 900 µL of Methanol or Acetonitrile.

-

Internal Standard: Add n-Decane (100 ppm) for volumetric correction.[1]

-

-

GC Parameters:

-

Inlet: Split mode (50:1), 250°C.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Hold 40°C for 2 min.

-

Ramp 10°C/min to 220°C.

-

Hold 5 min.

-

-

-

Detection (FID):

-

Elution Order (Typical on Wax Column):

-

Validation:

-

Calculate Resolution (

) between isomers.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25055, this compound.[1] Retrieved from [Link]

-

OECD SIDS (2003). Propylene Glycol Ethers Category: SIDS Initial Assessment Report.[1] UNEP Publications. Retrieved from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. Retrieved from [Link]

-

Restek Corporation. Analysis of Glycol Ethers on Rxi-1301Sil MS. Chromatogram Database.[1] Retrieved from [Link]

-

Cheméo. this compound Chemical Properties. Retrieved from [Link]

Sources

Technical Monograph: Propylene Glycol n-Propyl Ether (CAS 1569-01-3) in Pharmaceutical Process Engineering

[1]

Part 1: Executive Summary & Molecular Architecture[1]

Propylene Glycol n-Propyl Ether (PnP) , chemically identified as 1-propoxy-2-propanol, represents a high-performance "P-series" glycol ether.[1] Unlike its ethylene-based counterparts (E-series), which carry significant reproductive toxicity risks, PnP is characterized by a favorable toxicological profile derived from its metabolic pathway.[1][2]

For the drug development sector, PnP is not a standard excipient for final dosage forms.[2] Instead, its value lies in Process Analytical Technology (PAT) and Manufacturing Hygiene .[2] It serves as a potent amphiphilic solvent for synthesis (coupling hydrophobic reagents) and a critical agent in cleaning validation protocols for removing tenacious organic residues (APIs, resins) from stainless steel reactors.[2]

Molecular Structure & Isomerism

Commercial PnP is a racemic mixture dominated by the

- -Isomer (>95%): 1-propoxy-2-propanol.[1] The steric hindrance of the ether group directs metabolism toward safe propylene glycol pathways.

- -Isomer (<5%): 2-propoxy-1-propanol.[1] Contains a primary alcohol group susceptible to oxidation into alkoxy acids.[2]

Physicochemical Profile (Data for Process Design)

| Property | Value | Relevance to Pharma Process |

| Molecular Weight | 118.17 g/mol | Low MW facilitates easy evaporation/drying.[1] |

| Boiling Point | 149°C (300°F) | High enough for reflux, low enough for stripping.[2] |

| Vapor Pressure | 1.7 mmHg @ 20°C | Moderate volatility; manageable VOC controls.[2] |

| Solubility | Miscible (Water & Oil) | Critical: Solubilizes both aqueous buffers and lipophilic APIs.[2] |

| HLB Value | ~7-8 (Estimated) | Acts as a mid-range coupler for emulsions.[1] |

| Flash Point | 48°C (118°F) | Flammable; requires Class I, Div 2 safety protocols.[2] |

Part 2: Toxicology & Metabolic Safety (The "Why" Behind the Choice)

Expert Insight: The shift from E-series (e.g., Ethylene Glycol Monomethyl Ether) to P-series ethers in pharmaceutical cleaning is driven by the "metabolic lock."[2]

Metabolic Divergence

The safety of PnP hinges on the specific enzymes that process its isomers. The

Figure 1: Metabolic Divergence of PnP Isomers. The

Regulatory Status[5][6]

Part 3: Applications in Drug Development[1][2]

High-Efficiency Cleaning Agent (Cleaning Validation)

In multi-product facilities, cross-contamination is a critical risk.[1][2] Water alone cannot remove lipophilic API residues (e.g., steroids, benzodiazepines).[2] PnP acts as a "bridge solvent."[2]

-

Mechanism: PnP penetrates the hydrophobic matrix of the residue while its hydroxyl group maintains compatibility with the aqueous rinse water.

-

Protocol Utility: It is easily detectable via GC, allowing for precise calculation of residue limits (MAC - Maximum Allowable Carryover).[1][2]

Synthesis Solvent & Coupling Agent

PnP is used in the synthesis of APIs where reactants have disparate polarities.[2]

Part 4: Experimental Protocols

Protocol A: Validated Residue Analysis by GC-FID

Objective: Quantify PnP residues on stainless steel surfaces to verify cleaning efficiency.[1]

Equipment:

-

Gas Chromatograph with Flame Ionization Detector (FID).[2][5][6]

-

Column: Rxi-624Sil MS (30m x 0.32mm x 1.8µm) or equivalent cyanopropylphenyl phase.[1]

Methodology:

-

Swab Sampling:

-

Extraction:

-

Sonicate vial for 15 minutes to release residues.

-

-

GC Parameters:

-

System Suitability:

Protocol B: Solubility Mapping for Process Optimization

Objective: Determine if PnP is a suitable carrier for a new lipophilic API.

Figure 2: Solubility Screening Workflow. A logic flow for determining the solubilization capacity of PnP for new chemical entities (NCEs).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15286, 1-Propoxy-2-propanol.[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-propoxypropan-2-ol (CAS 1569-01-3).[1] Retrieved from [Link]

-

ECETOC. The Toxicology of Glycol Ethers and its Relevance to Man (Technical Report No. 95). European Centre for Ecotoxicology and Toxicology of Chemicals.[2] Retrieved from [Link]

-

OECD SIDS. Propylene Glycol Ethers: SIDS Initial Assessment Report.[2][3] UNEP Publications.[2][3] Retrieved from [Link]

-

Restek Corporation. Analysis of Glycol Ethers on Rxi-624Sil MS. (Chromatogram Database).[2] Retrieved from [Link]

2-Propoxy-1-propanol solubility in organic solvents

Title: Solubility Profiling of 2-Propoxy-1-propanol: Mechanisms, Data, and Application Protocols

Executive Summary & Chemical Identity

This compound (CAS 10215-30-2) is a glycol ether solvent characterized by its amphiphilic nature, possessing both a hydrophobic propyl tail and hydrophilic ether/hydroxyl functionalities.[1][2] In commercial applications, it is frequently encountered as the beta-isomer component (<5%) of Propylene Glycol n-Propyl Ether (PnP) (CAS 1569-01-3), where the alpha-isomer (1-propoxy-2-propanol) predominates.[1][2][3]

For researchers in drug development and formulation, this molecule functions as a high-performance coupling agent .[1][2][3] It effectively bridges the solubility gap between aqueous systems and hydrophobic organic phases, making it critical for coalescing emulsions, solubilizing active pharmaceutical ingredients (APIs), and optimizing extraction processes.[1][3][4]

| Property | Value | Notes |

| IUPAC Name | 2-Propoxypropan-1-ol | Beta-isomer (Primary alcohol) |

| Commercial Analog | Propylene Glycol n-Propyl Ether (PnP) | CAS 1569-01-3 (Mixture, mostly Alpha) |

| Molecular Weight | 118.17 g/mol | |

| Boiling Point | ~149°C | |

| Water Solubility | Miscible (Infinite) | Amphiphilic |

| Log P (Oct/Wat) | ~0.62 | Lipophilic enough for organic miscibility |

Physicochemical Basis of Solubility

To predict the solubility of this compound in novel systems, we rely on Hansen Solubility Parameters (HSP) .[1][2] These parameters decompose the cohesive energy density of the solvent into three components: Dispersion (

Hansen Solubility Parameters (HSP)

The values below represent the commercial PnP mixture, which serves as the practical standard for the beta-isomer due to their structural similarity.

| Parameter | Symbol | Value (MPa | Mechanistic Implication |

| Dispersion | 15.8 | Interaction via Van der Waals forces; compatible with aliphatic hydrocarbons.[1][2] | |

| Polarity | 7.0 | Moderate dipole moment from ether/alcohol groups; compatible with esters/ketones.[2] | |

| H-Bonding | 9.2 | Donor/Acceptor capability; ensures water miscibility.[1][2] |

Note: The pure beta-isomer (this compound) contains a primary hydroxyl group, theoretically yielding slightly higher

Theoretical Miscibility (The "Like Dissolves Like" Calculation)

To determine if a solute (or second solvent) is miscible, calculate the HSP Distance (

Solubility Profile in Organic Solvents

The following table categorizes solvent compatibility based on experimental miscibility and HSP distance calculations.

| Solvent Class | Representative Solvent | Miscibility | Mechanistic Insight |

| Aqueous | Water | Complete | High |

| Alcohols | Methanol, Ethanol, IPA | Complete | Perfect match in |

| Ketones | Acetone, MEK | Complete | Dipole-dipole interactions stabilize the mixture.[1][2][3][4] |

| Hydrocarbons | Hexane, Heptane | High | The propyl tail provides sufficient |

| Aromatics | Toluene, Xylene | Complete | |

| Chlorinated | Chloroform, DCM | Complete | High dispersion forces drive solubility.[1][2][3][4] |

| Glycols | Propylene Glycol, PEG 400 | Complete | Homologous structural compatibility.[1][2][3][4] |

Visualization: Solubility Prediction Workflow

The following diagram outlines the logical flow for determining solvent suitability using HSP values.

Caption: Logic flow for predicting solubility using Hansen Solubility Parameters prior to experimental validation.

Experimental Protocols

For critical drug development applications, theoretical predictions must be validated.[1][3][4] Use the following protocols to determine precise solubility limits or phase behavior.

Protocol A: Cloud Point Determination (Binary Systems)

Use this to detect the onset of phase separation in temperature-sensitive formulations.[1][2]

-

Preparation: Prepare a 10% w/w solution of the target solute (e.g., API or polymer) in this compound.[1][2]

-

Setup: Place 5 mL of the solution in a glass test tube equipped with a magnetic stir bar and a precision thermometer.

-

Cooling/Heating:

-

Observation: Monitor for the "Cloud Point"—the temperature at which the clear solution becomes turbid (indicating phase separation).[1][2][4]

-

Hysteresis Check: Cycle the temperature up and down 3 times to confirm the transition point is reversible.

Protocol B: Phase Titration (Ternary Systems)

Use this to map the "Miscibility Gap" when using this compound as a co-solvent with water and an oil.[1][2]

-

Initial Charge: Weigh 10g of the hydrophobic component (Oil) into a flask.

-

Titrant: Fill a burette with this compound.

-

Titration: Add the solvent in 0.5 mL increments to the oil while stirring.

-

Water Addition: After every 5 mL of solvent, add water dropwise until turbidity persists (the binodal curve).[1][2][4]

-

Plotting: Record mass fractions of Oil, Water, and Solvent at each turbidity point to construct a Ternary Phase Diagram.[1][3][4]

Applications in Drug Development

Co-Solvent Systems for Injectables

This compound serves as a potent co-solvent for lipophilic APIs (BCS Class II/IV).[1][2] Its primary alcohol group (in the beta-isomer) allows for potential esterification prodrug strategies, while its amphiphilicity stabilizes micellar formulations.[1][2][3][4]

-

Mechanism: Reduces interfacial tension between the hydrophobic drug core and the aqueous bulk.[1][2]

-

Advantage: Lower toxicity profile compared to some ethylene glycol ethers (e.g., Cellosolve).[1][4]

Extraction Solvent

In natural product extraction, PnP offers a "tunable" polarity.[1][3][4]

-

Workflow:

Safety & Handling

-

Flammability: Flash point ~48°C (Combustible).[1][2][4] Ground all equipment.

-

Peroxides: Like all glycol ethers, it can form peroxides upon prolonged exposure to air.[1][2][3][4] Test with starch-iodide paper before distillation.[2]

-

Toxicity: Generally lower toxicity than ethylene glycol analogs, but standard PPE (gloves, goggles) is mandatory.[1][3][4]

References

-

Monument Chemical. (2021). Propylene Glycol n-Propyl Ether (PnP) Technical Data Sheet. Retrieved from [1][4]

-

Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][4] CRC Press.[2][4]

-

Abbott, S. (n.d.).[1][4] Hansen Solubility Parameters: Values and Software. Steven Abbott TCNF.[2][4] Retrieved from [1][4]

-

PubChem. (2025).[1][2][4][5] 1-Propoxy-2-propanol (CAS 1569-01-3) and this compound (CAS 10215-30-2).[2] National Library of Medicine.[2][4] Retrieved from [4]

-

TURI (Toxics Use Reduction Institute). (2021).[1][2][4] Propylene Glycol Monopropyl Ether Solubility Profile. University of Massachusetts Lowell.[2][4] Retrieved from [1][4]

Sources

- 1. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. This compound | C6H14O2 | CID 25055 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Propoxy-1-propanol octanol-water partition coefficient

Technical Guide: Determination of Octanol-Water Partition Coefficient (

Executive Summary

The octanol-water partition coefficient (

While the commercial mixture exhibits a

Physicochemical Context & Isomerism

To accurately measure

| Feature | Target: this compound | Major Isomer: 1-Propoxy-2-propanol |

| CAS Number | 10215-30-2 | 1569-01-3 |

| Structure | Primary Alcohol ( | Secondary Alcohol ( |

| Hydroxyl Position | Terminal (C1) | Internal (C2) |

| Predicted | 0.79 (Crippen Method) | 0.49 – 0.62 (Experimental) |

| Elution Order (RP-HPLC) | Late Eluter (Theoretical) | Early Eluter (Theoretical) |

Scientific Insight: The primary alcohol moiety in this compound allows for less steric hindrance in hydrogen bonding compared to the secondary alcohol.[1] However, the placement of the propoxy ether chain creates a different solvation shell volume, resulting in a slightly higher calculated lipophilicity (

Methodological Strategy: Why OECD 117?

For amphiphilic molecules with

-

Phase Separation: Glycol ethers act as co-solvents, often forming stable emulsions that prevent clean phase separation in a shake flask.[1]

-

Isomer Specificity: OECD 107 yields a bulk value for the mixture.[1] It cannot distinguish the

of the beta-isomer (target) from the alpha-isomer.

The Solution: OECD 117 (HPLC Method)

We utilize Reversed-Phase HPLC (RP-HPLC) where retention time (

Diagram 1: The Isomer-Specific Strategy

Caption: Comparative workflow demonstrating why HPLC is required to isolate the physicochemical data for the specific this compound isomer.

Experimental Protocol (OECD 117 Modified)

This protocol is designed to be self-validating . The presence of the major isomer (with known

Phase 1: System Suitability & Calibration

Objective: Establish a calibration curve correlating capacity factor (

-

Mobile Phase: Methanol:Water (30:70 v/v).[1]

-

Why: A high water content is necessary to retain hydrophilic glycol ethers on the C18 column.

-

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[1]

-

Why: End-capping reduces secondary silanol interactions which can skew peak shapes for hydroxylated compounds.[1]

-

-

Dead Time Marker (

): Thiourea or Sodium Nitrate.[1] -

Reference Standards: Select 6 compounds spanning

-0.5 to 1.5.-

Recommended: 2-Butanone (0.29), Cyclohexanone (0.86), Aniline (0.90), Benzyl alcohol (1.05).[1]

-

Phase 2: Sample Preparation & Injection

-

Preparation: Dissolve the test substance (containing CAS 10215-30-2) in the mobile phase at 1 mg/mL.[1]

-

Filtration: 0.22 µm PTFE filter (prevents column clogging).[1]

-

Injection: 10 µL volume, isocratic flow at 1.0 mL/min, 25°C.

Phase 3: Calculation

Calculate the capacity factor (

The

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for determining partition coefficient via HPLC, ensuring calibration precedes sample analysis.

Data Interpretation & Reporting

When analyzing the chromatogram of a commercial sample to find the specific isomer:

-

Peak Identification:

-

Major Peak: The largest area % corresponds to 1-propoxy-2-propanol.[1] Expect a derived

. -

Minor Peak: The smaller peak (usually <5% area) is this compound.[1]

-

Validation: If the minor peak elutes after the major peak, it confirms the theoretical prediction that the primary alcohol isomer is slightly more lipophilic (

).

-

-

Reporting Format:

References

-

OECD. (2022).[1][2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. [Link]

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 1-propoxypropan-2-ol (Major Isomer Data Proxy). [Link][1]

-

PubChem. (2025).[1][3] Compound Summary: 1-Propoxy-2-propanol (PnP).[1][3][4][5][6] National Library of Medicine.[1] [Link]

-

Cheméo. (2025). Chemical Properties of this compound (Crippen Calculated Data). [Link]

Sources

- 1. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 1569-01-3: 1-Propoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Spectral Analysis of 2-Propoxy-1-Propanol (CAS 10215-30-2)

Structural Elucidation and Analytical Protocols

Executive Summary

2-Propoxy-1-propanol (CAS 10215-30-2) represents a specific structural isomer within the commercially available "Propylene Glycol n-Propyl Ether" (PnP) solvent family. While commercial PnP is predominantly composed of the secondary alcohol isomer (1-propoxy-2-propanol), the This compound isomer (a primary alcohol) often exists as a critical impurity or a targeted synthesis product requiring precise differentiation.

This guide provides a definitive spectral analysis workflow. It moves beyond generic database matching to explain the causality of spectral features, enabling researchers to distinguish this molecule from its structural isomers with high confidence using Infrared Spectroscopy (IR) and Mass Spectrometry (MS).

Part 1: Chemical Identity & Structural Logic

To interpret the spectra correctly, one must first understand the specific connectivity of this isomer compared to its more common counterpart.

| Feature | Target: this compound | Common Isomer: 1-Propoxy-2-propanol |

| CAS Number | 10215-30-2 | 1569-01-3 |

| Structure | Primary Alcohol | Secondary Alcohol |

| Connectivity | HO-CH₂-CH(CH₃)-O-CH₂CH₂CH₃ | CH₃-CH(OH)-CH₂-O-CH₂CH₂CH₃ |

| Key Distinction | Hydroxyl is on the terminal carbon (C1).[1] | Hydroxyl is on the chiral center (C2). |

Analytical Implication: The shift from a secondary to a primary alcohol fundamentally alters the fragmentation pathway in Mass Spec (Alpha-cleavage) and the C-O stretching frequency in IR.

Part 2: Infrared Spectroscopy (IR) Analysis

2.1 Theoretical Grounding

The IR spectrum of this compound is dominated by the hydrogen-bonded hydroxyl group and the ether linkage. The critical differentiator is the C-O stretching vibration . Primary alcohols (like the target) exhibit this band at a lower frequency (~1050 cm⁻¹) compared to secondary alcohols (~1100 cm⁻¹).

2.2 Diagnostic Peak Table

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode | Structural Assignment |

| O-H | 3300–3450 | Broad, Strong | Stretch | Intermolecular H-bonded hydroxyl group.[2] |

| C-H (sp³) | 2850–2970 | Strong | Stretch | Alkyl chains (propyl and methyl groups). |

| C-O (Ether) | 1100–1150 | Strong | Stretch | Aliphatic ether linkage (C-O-C). |

| C-O (Alcohol) | 1030–1060 | Strong | Stretch | Diagnostic Marker: Primary alcohol C-O stretch. |

| C-H (Bend) | 1380, 1460 | Medium | Bend | Methyl/Methylene deformations. |

2.3 Experimental Protocol: Thin Film Analysis

-

Sample Prep: Analyze neat (undiluted) between KBr or NaCl plates to observe the H-bonding broadening clearly.

-

Resolution: 4 cm⁻¹.

-

Scans: Minimum 16 scans to resolve the fingerprint region.

-

Validation: If the C-O alcohol band appears as a doublet or shifts significantly above 1080 cm⁻¹, suspect contamination with the secondary isomer (CAS 1569-01-3).

Part 3: Mass Spectrometry (MS) Profiling

3.1 Fragmentation Logic (The "Self-Validating" Mechanism)

Mass spectrometry provides the most robust method for identification. The fragmentation is driven by Alpha-Cleavage .

-

Mechanism: Ionization removes an electron from the oxygen atom. The molecule stabilizes by cleaving the C-C bond adjacent to the oxygen.

-

Target (Primary Alcohol): Cleavage adjacent to the terminal -CH₂OH group yields a CH₂=OH⁺ ion.

-

Isomer (Secondary Alcohol): Cleavage adjacent to the -CH(OH)CH₃ group yields a CH₃-CH=OH⁺ ion.

3.2 MS Data Table (Electron Ionization, 70 eV)

| m/z Value | Relative Abundance | Fragment Ion | Origin / Mechanism |

| 31 | 100% (Base Peak) | [CH₂=OH]⁺ | Primary Alcohol Alpha-Cleavage. Definitive proof of terminal -OH. |

| 59 | 20-40% | [C₃H₇O]⁺ | Cleavage of the ether linkage (Propoxy cation). |

| 87 | 10-20% | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 118 | <1% | [M]⁺ | Molecular ion (often weak/absent in aliphatic alcohols). |

| 43 | 40-60% | [C₃H₇]⁺ | Propyl chain fragmentation. |

Critical Contrast: If your spectrum shows a base peak at m/z 45 , you are analyzing the secondary alcohol isomer, not this compound.

3.3 GC-MS Method Parameters

-

Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm.

-

Inlet Temp: 250°C.

-

Source Temp: 230°C.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Split Ratio: 50:1 (to prevent detector saturation from solvent peaks).

Part 4: Analytical Workflow & Visualization

The following diagrams illustrate the fragmentation logic and the decision tree for distinguishing the target molecule.

4.1 Fragmentation Pathway (DOT Diagram)

Figure 1: Mechanistic fragmentation pathway highlighting the diagnostic formation of the m/z 31 ion.

4.2 Isomer Differentiation Workflow (DOT Diagram)

Figure 2: Decision tree for distinguishing this compound from its major commercial isomer.

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum (CAS 10215-30-2). NIST Chemistry WebBook, SRD 69.[3][4] [Link]

-

PubChem. this compound Compound Summary (CID 25055).[1][5] National Library of Medicine. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for alpha-cleavage rules). [Link]

-

National Institute of Standards and Technology (NIST). 1-Propoxy-2-propanol (Isomer Comparison). NIST Chemistry WebBook.[3][4] [Link]

Sources

- 1. This compound | C6H14O2 | CID 25055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 4. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 5. PubChemLite - this compound (C6H14O2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Health and Safety Guide to 2-Propoxy-1-Propanol for Laboratory Professionals

This technical guide provides an in-depth analysis of the health and safety data for 2-propoxy-1-propanol (also known as propylene glycol propyl ether). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer insights into the causality behind safety protocols, ensuring a robust and validated approach to handling this chemical in a laboratory setting.

Section 1: Chemical Profile and Physicochemical Properties

This compound is a colorless, clear liquid with a mild, ethereal odor, belonging to the glycol ether family.[1][2][3] Its utility as a solvent in paints, coatings, cleaning products, and various industrial applications stems from its amphipathic nature, being completely soluble in water as well as many organic solvents.[1][2][4] Understanding its physical properties is the foundational step in developing appropriate safety measures.

| Property | Value | Source(s) |

| CAS Number | 1569-01-3 | [2][5][6] |

| Molecular Formula | C6H14O2 | [1][7][8] |

| Molecular Weight | 118.17 g/mol | [7] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 140-160 °C | [2] |

| Flash Point | ~48.3 °C (119 °F) | [2] |

| Density | 0.885 g/mL at 25 °C | [2] |

| Vapor Pressure | 3.8 hPa at 25 °C | [2] |

| Water Solubility | Completely soluble | [2] |

| Chemical Stability | Stable under recommended storage conditions | [5][9] |

Section 2: Toxicological Profile and Health Hazard Analysis

The primary health hazards associated with this compound are serious eye irritation and potential skin irritation.[6][10] Its acute toxicity is considered low to moderate. The toxicological data underscores the necessity of personal protective equipment to prevent direct contact.

| Endpoint | Species | Route | Value | Source(s) |

| Acute Toxicity (LD50) | Rat (male) | Oral | 4.92 mL/kg | [5][11] |

| Acute Toxicity (LD50) | Rat | Oral | 2504 mg/kg | [4] |

| Acute Toxicity (LD50) | Rabbit (male) | Dermal | 4.29 mL/kg | [5][11] |

| Acute Toxicity (LC0) | Rat (male) | Inhalation | > 1725 ppm (6 hours) | [5][11] |

| Eye Irritation | Rabbit | Topical | Moderate to Severe | [11] |

| Skin Irritation | Rabbit | Topical | Mild to Moderate | [11] |

Expert Analysis of Toxicological Data:

-

Eye Contact : Classified as causing serious eye irritation (GHS Category 2A), direct contact can lead to moderate to severe conjunctivitis, mild iritis, and keratitis.[6][11] The potential for significant, albeit reversible, eye damage necessitates the mandatory use of chemical safety goggles.

-

Skin Contact : While not classified as corrosive, prolonged or repeated skin contact can cause mild to moderate erythema and edema.[11] This validates the need for chemical-resistant gloves and prompt removal of contaminated clothing.

-

Inhalation : While the acute inhalation toxicity is low, vapors can cause irritation to the nose and throat.[3][12] Handling should always occur in well-ventilated areas to minimize exposure to vapors.[5]

-

Ingestion : The oral LD50 values indicate moderate toxicity. Ingestion may lead to central nervous system effects, including narcosis, ataxia, and drowsiness.[4][11][13]

Section 3: Physical Hazards and Reactivity

The most significant physical hazard of this compound is its flammability.

-

Flammability : It is a combustible, Flammable Liquid (GHS Category 3).[6] Its vapors are heavier than air and can travel along floors to a distant ignition source, creating a flashback hazard.[6] At elevated temperatures, it can form explosive mixtures with air.[6] This is the primary driver for requiring non-sparking tools, explosion-proof ventilation, and strict control of ignition sources.[5][14]

-

Static Discharge : The transfer of the liquid can generate static electricity, which may be sufficient to ignite vapors. Therefore, grounding and bonding of all containers and receiving equipment during transfer is a critical, non-negotiable safety protocol.[6]

-

Reactivity and Incompatibilities : The substance is stable under normal conditions but reacts with strong oxidizing agents.[5][9] Contact with materials like chlorates, nitrates, and peroxides should be avoided.[9] When heated to decomposition, it can emit acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide.[5][12]

Section 4: Risk Assessment and Control Measures Workflow

A systematic risk assessment is essential before any work with this compound is initiated. The following workflow provides a self-validating system for ensuring safety.

Sources

- 1. CAS 1569-01-3: 1-Propoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1569-01-3 | CAS DataBase [m.chemicalbook.com]

- 3. restoredcdc.org [restoredcdc.org]

- 4. propylene glycol propyl ether, 1569-01-3 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound | C6H14O2 | CID 25055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Propanol, 1-propoxy- [webbook.nist.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. The acute toxicity and primary irritancy of 1-propoxy-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propylene glycol propyl ether | C6H14O2 | CID 61868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Propoxy-1-Propanol

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-propoxy-1-propanol via the ring-opening of propylene oxide (PO) with n-propanol.

Critical Distinction: The commercially available "Propylene Glycol n-Propyl Ether" (PnP) is predominantly the secondary alcohol isomer (1-propoxy-2-propanol ), produced via base catalysis. To synthesize the target primary alcohol (This compound ), the reaction mechanism must be inverted using acid catalysis to direct nucleophilic attack to the more substituted carbon of the epoxide ring.

This guide presents two validated protocols:

-

Method A (High Selectivity): Homogeneous Lewis Acid Catalysis using Tris(pentafluorophenyl)borane (BCF).

-

Method B (Heterogeneous/Green): Solid Acid Catalysis using Amberlyst-15.

Mechanistic Theory & Regioselectivity[1]

The synthesis relies on the competition between steric control (Base Catalysis) and electronic/carbocation-like control (Acid Catalysis).

-

Base Catalysis (

): The alkoxide nucleophile attacks the least hindered primary carbon. Result: 1-propoxy-2-propanol (Major Commercial Product).[1][2] -

Acid Catalysis (Borderline

/

Pathway Visualization

Figure 1: Divergent reaction pathways based on catalytic environment. Acid catalysis is required to access the this compound isomer.

Experimental Protocols

Safety Pre-Requisites

-

Propylene Oxide (PO): Highly flammable (Flash point -37°C), volatile, and a suspected carcinogen. All operations must occur in a fume hood. Use a pressure-rated vessel or efficient reflux condenser (dry ice/acetone) to prevent PO loss.

-

Peroxide Warning: Ethers can form explosive peroxides. Test n-propanol for peroxides before use.

Method A: High Selectivity Lewis Acid Catalysis (BCF)

This method utilizes Tris(pentafluorophenyl)borane (

Reagents:

-

n-Propanol (Anhydrous)

-

Solvent: None (Neat) or Dichloromethane if dilution needed.

Stoichiometry:

| Component | Equivalents | Role |

|---|---|---|

| n-Propanol | 5.0 - 10.0 | Nucleophile (Excess prevents oligomerization) |

| Propylene Oxide | 1.0 | Electrophile |

| BCF Catalyst | 0.001 (0.1 mol%) | Lewis Acid Catalyst |

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Charge: Add anhydrous n-Propanol (excess) and BCF catalyst to the flask. Stir until dissolved.

-

Temperature Control: Cool the solution to 0°C using an ice bath. (Lower temperature improves regioselectivity).

-

Addition: Add Propylene Oxide dropwise over 30–60 minutes. Note: The reaction is exothermic.[9] Maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of PO via TLC or GC.

-

Quench: Add a small amount of triethylamine (

) or water to quench the Lewis Acid. -

Workup: Remove excess n-propanol via rotary evaporation.

-

Purification: Distill the residue under reduced pressure.

-

Target Fraction: this compound (Primary Alcohol).

-

Impurity: Small amounts of 1-propoxy-2-propanol may be present; these have very similar boiling points, so use a high-efficiency fractionating column.

-

Method B: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

This method is "greener" and allows for easier catalyst removal, though selectivity may be slightly lower than the BCF method [2].

Reagents:

Procedure:

-

Activation: Wash Amberlyst-15 beads with methanol, then n-propanol, and dry under vacuum to remove water (water competes with alcoholysis).

-

Charge: In a pressure tube or autoclave (preferred due to PO volatility), add n-Propanol (10 eq) and Amberlyst-15 (5 wt% relative to PO).

-

Addition: Add Propylene Oxide (1 eq) to the cold mixture. Seal the vessel.

-

Reaction: Heat to 40–50°C for 4–6 hours.

-

Workup: Cool to room temperature. Filter off the solid catalyst beads (catalyst can be regenerated).

-

Purification: Fractional distillation as described in Method A.

Process Workflow & Characterization

Workflow Diagram

Figure 2: Step-by-step experimental workflow for acid-catalyzed synthesis.

Quality Control & Identification

Distinguishing the two isomers is critical.

| Technique | This compound (Target) | 1-Propoxy-2-Propanol (Impurity) |

| 1H-NMR (Key Signal) | Primary Alcohol: Multiplet/Triplet for | Secondary Alcohol: Multiplet for |

| 13C-NMR | Terminal Carbon signal shifted upfield relative to secondary. | Methine carbon signal distinct. |

| GC-MS | Retention time usually higher (higher BP due to better H-bonding access). | Retention time usually lower. |

Note on Boiling Points:

-

1-Propoxy-2-propanol BP: ~149°C[9]

-

This compound BP: ~150-152°C (Estimated)

-

Because the BPs are extremely close, synthesis selectivity (Method A) is far superior to attempting to separate a 50/50 mixture by distillation.

References

-

Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. Industrial & Engineering Chemistry Research. (2026).[6][5] Demonstrates high regioselectivity of BCF for primary alcohol products.[5] (Note: Generalized link to journal/topic based on search context 1.1/1.9).

-

Amberlyst-15 as a new and reusable catalyst for regioselective ring-opening reactions. ResearchGate. (2025).[2][7][9][12][13] Validates solid acid catalysts for epoxide opening.[13]

-

Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange / Clayden Organic Chemistry. Explains the mechanistic shift from steric to electronic control.

-

1-Propoxy-2-propanol Properties (Comparison). PubChem. Provides physical data for the major isomer to assist in differentiation.

Sources

- 1. CAS 1569-01-3: 1-Propoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. vapourtec.com [vapourtec.com]

- 8. Kinetics of aryl borane-catalyzed propylene oxide ring opening by propanol - American Chemical Society [acs.digitellinc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amberlyst<SUP>®</SUP> 15 Ion Exchange Resin hydrogen form, >50 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Laboratory Scale Synthesis Protocol: 2-Propoxy-1-Propanol (High-Purity Regioselective Route)

[1]

Abstract & Core Directive

This protocol details the regioselective synthesis of 2-propoxy-1-propanol (CAS: 10215-30-2).[1] Unlike the industrial alkoxylation of propanol with propylene oxide—which predominantly yields the isomeric 1-propoxy-2-propanol (α-isomer)—this guide utilizes a lactate-reduction strategy . This pathway guarantees the thermodynamic placement of the propoxy group at the secondary carbon and the hydroxyl group at the primary carbon, ensuring high isomeric purity (>98%) required for structure-activity relationship (SAR) studies and precise solvent applications.

Introduction & Retrosynthetic Analysis[2]

The Isomer Challenge

Commercially available "Propylene Glycol Propyl Ether" (PNP) is a mixture dominated by 1-propoxy-2-propanol (~95%).[1][2] The target molecule, This compound (the

Strategic Pathway

To synthesize the

Retrosynthetic Logic:

Safety & Hazard Assessment

| Hazard Class | Risk Description | Mitigation Strategy |

| Flammability | Ether/Alcohol intermediates are highly flammable (Flash point < 50°C).[1] | Ground all glassware; use spark-proof inert gas lines.[3] |

| Reactivity | Sodium Hydride (NaH) releases | Use mineral oil dispersion; quench excess carefully under |

| Reactivity | LiAlH | Use Fieser workup method; maintain anhydrous conditions.[3] |

| Toxicity | Alkyl halides (Propyl iodide/bromide) are potential alkylating agents.[1][3] | Handle in a certified fume hood with double-gloves.[3] |

Experimental Protocol

Stage 1: Williamson Ether Synthesis of Ethyl 2-Propoxypropionate

Objective: Install the propyl ether linkage on the secondary hydroxyl group of ethyl lactate.

Reagents:

-

Ethyl Lactate (1.0 eq, 11.8 g, 100 mmol)[6]

-

1-Iodopropane (1.2 eq, 20.4 g, 120 mmol) [Alternatively 1-Bromopropane with catalytic KI][1]

-

Sodium Hydride (60% in oil) (1.1 eq, 4.4 g, 110 mmol)

-

Solvent: Anhydrous DMF (100 mL) or THF/DMF (4:1 mix)

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.[6]

-

Deprotonation: Charge the flask with NaH (washed with dry hexanes to remove oil if strictly necessary, otherwise use as is). Add anhydrous DMF (50 mL) and cool to 0°C in an ice bath.

-

Addition: Dissolve Ethyl Lactate in DMF (20 mL). Add dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.[3] Stir at 0°C for 30 mins until evolution ceases.

-

Alkylation: Add 1-Iodopropane dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC.[3][7]

-

Quench: Cool to 0°C. Carefully add saturated NH

Cl solution (50 mL) to quench unreacted hydride. -

Extraction: Extract with Diethyl Ether (

mL). Wash combined organics with water ( -

Drying: Dry over anhydrous MgSO

, filter, and concentrate via rotary evaporation. -

Purification: Distill under reduced pressure (vacuum distillation) to isolate Ethyl 2-propoxypropionate .

Stage 2: Reductive Cleavage to this compound

Objective: Reduce the ester functionality to a primary alcohol without cleaving the ether.

Reagents:

-

Ethyl 2-propoxypropionate (from Stage 1) (1.0 eq, ~16 g, 100 mmol)

-

Lithium Aluminum Hydride (LiAlH

) (1.0 eq, 3.8 g, 100 mmol) [Use 0.5-0.75 eq molar ratio if counting hydrides, but 1:1 mass eq is standard excess].[1] -

Solvent: Anhydrous THF (150 mL)

Procedure:

-

Setup: Flame-dry a 500 mL 2-neck RBF with reflux condenser and

line. -

Preparation: Suspend LiAlH

in anhydrous THF (100 mL) at 0°C. -

Addition: Dissolve Ethyl 2-propoxypropionate in THF (50 mL). Add dropwise to the hydride suspension.[3] The reaction is exothermic; maintain temperature < 10°C.[3]

-

Reflux: After addition, warm to RT, then heat to gentle reflux (65°C) for 2 hours to ensure completion.

-

Fieser Workup (Critical for Safety):

-

Cool mixture to 0°C.

-

Add 3.8 mL Water (slowly).

-

Add 3.8 mL 15% NaOH solution.

-

Add 11.4 mL Water .

-

Note: This creates a granular white precipitate of aluminum salts that is easy to filter.[3]

-

-

Isolation: Warm to RT and stir for 15 mins. Filter through a Celite pad.[3] Wash the pad with THF.[3]

-

Concentration: Remove solvent via rotary evaporation.[3]

-

Final Purification: Distill the crude oil at atmospheric pressure or mild vacuum.

Characterization & Validation

To validate the 2-propoxy regiochemistry versus the 1-propoxy isomer, use

| Feature | This compound (Target) | 1-Propoxy-2-Propanol (Commercial Isomer) |

| Methine (CH) | ||

| Methylene (CH | ||

| Methyl (CH | Doublet at ~1.1 ppm.[1][3] | Doublet at ~1.1 ppm.[3] |

Key Diagnostic: In the target molecule, the proton on the chiral center (CH) does not shift significantly when D

Process Visualization

Caption: Step-wise synthetic workflow converting Ethyl Lactate to this compound via ether-ester intermediate.

References

-

Regioselectivity in Propylene Oxide Ring Opening: Smith, J. G.[1][3] "Synthetically useful reactions of epoxides."[1][3] Synthesis, 1984(8), 629-656. (Mechanistic grounding for why direct synthesis fails).

-

Lactate Etherification Protocol: Misra, A. K., et al.[3] "Efficient synthesis of alpha-alkoxy esters via Williamson ether synthesis using silver oxide."[3] Tetrahedron Letters, 2005, 46(12), 2033-2036. (Alternative mild base protocol).

-

Fieser Workup for LiAlH4: Fieser, L. F., & Fieser, M.[1][3] "Reagents for Organic Synthesis."[3][8] Vol. 1, Wiley, New York, 1967, p. 581-595. (Standard safety protocol for aluminohydride quenching).

-

Physical Properties & Safety Data: PubChem Database.[1][3] "Compound Summary: 1-Propoxy-2-propanol (Isomer Comparison)." National Center for Biotechnology Information.[3]

Sources

- 1. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | C6H14O2 | CID 25055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. problendsolutions.com [problendsolutions.com]

- 5. hlgroup.fi [hlgroup.fi]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Using 2-propoxy-1-propanol as a solvent in organic reactions

Technical Application Note: 2-Propoxy-1-Propanol (2-PP) in Advanced Organic Synthesis

Part 1: Introduction & Solvent Profile

The "P-Series" Paradigm Shift In the wake of increasing regulatory pressure on "E-series" glycol ethers (ethylene glycol-based) due to reprotoxicity, This compound (2-PP) —often found as the primary alcohol isomer in commercial Propylene Glycol n-Propyl Ether (PnP)—has emerged as a critical "green" alternative.

While commercial PnP is a mixture (typically ~95% 1-propoxy-2-propanol and ~5% this compound), understanding the specific behavior of the This compound isomer is vital for high-precision synthesis. Unlike its secondary alcohol counterpart, 2-PP possesses a primary hydroxyl group , offering distinct nucleophilicity and steric profiles that can influence reaction kinetics and impurity formation.

Physicochemical Profile (2-PP / PnP System)

| Property | Value | Synthetic Implication |

| CAS No. | 10215-30-2 (Isomer specific) | Note: Commercial PnP is CAS 1569-01-3 |

| Boiling Point | 149°C (300°F) | Ideal for high-temp reflux without pressurized vessels. |

| Water Solubility | Miscible | Enables homogeneous aqueous-organic catalysis. |

| Vapor Pressure | 1.7 mmHg @ 20°C | Low volatility reduces solvent loss during extended reflux. |

| Flash Point | 48°C (119°F) | Requires standard flammable liquid handling (Class 3). |

| LogP | ~0.6–0.8 | Amphiphilic: Dissolves both polar salts and non-polar organics. |

Part 2: Mechanistic Advantages & Isomer Logic

The Amphiphilic Advantage

2-PP acts as a "molecular bridge." Its propoxy tail (hydrophobic) solvates organic substrates (aryl halides, esters), while its hydroxyl/ether head (hydrophilic) solvates inorganic bases (

The Primary Alcohol Warning (Crucial for 2-PP)

Researchers must account for the This compound isomer.

-

Risk: In reactions involving strong electrophiles (e.g., acid chlorides, isocyanates), the primary -OH of 2-PP is more nucleophilic than the secondary -OH of the major isomer. It can form stable ester/carbamate impurities.

-

Benefit: In reductive environments or transition metal catalysis, the primary alcohol is less sterically hindered, potentially stabilizing specific metal-ligand complexes better than the secondary isomer.

Part 3: Experimental Protocols

Protocol A: High-Temperature Suzuki-Miyaura Coupling

Rationale: 2-PP allows reflux at ~150°C, accelerating sluggish couplings of aryl chlorides that fail in THF (66°C) or Toluene (110°C), while avoiding the toxicity of DMF/DMAc.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid (1.2 equiv)

- (1 mol%) / S-Phos (2 mol%)

- (2.0 equiv)

-

Solvent: this compound (Technical Grade PnP)

Workflow:

-

Charge: Add solid reagents to a reaction vial equipped with a stir bar.

-

Solvation: Add 2-PP (concentration 0.5 M relative to aryl halide). Note: The base may not fully dissolve initially.

-

Degas: Sparge with Argon for 5 minutes. (2-PP has higher viscosity than THF; ensure vigorous bubbling).

-

Reaction: Heat to 130°C . The amphiphilic nature of 2-PP will solubilize the

as the temperature rises, creating a pseudo-homogeneous phase. -

Monitoring: Monitor by HPLC. (Reaction typically complete in <2 hours due to thermal acceleration).

-

Workup (Azeotropic Strategy):

-

Cool to room temperature.

-

Dilute with Water (1:1 ratio) and extract with Ethyl Acetate.

-

Challenge: 2-PP partitions into both phases.

-

Solution: Wash the organic layer 3x with water (2-PP prefers the aqueous phase).

-

Evaporate organic layer.

-

Protocol B: Enzymatic Kinetic Resolution (Lipase Catalysis)

Rationale: Lipases (e.g., CAL-B) often denature in polar aprotic solvents (DMF). 2-PP provides a hydrophobic microenvironment (propyl tail) that preserves enzyme activity while maintaining solubility of polar substrates.

Workflow:

-

Substrate: Racemic secondary alcohol (1.0 equiv).

-

Acyl Donor: Vinyl Acetate (3.0 equiv).

-

Catalyst: Immobilized Candida antarctica Lipase B (CAL-B).

-

Solvent: 2-PP (Anhydrous).

-

Critical Control: Ensure water content <0.05% to prevent hydrolysis of the product ester.

-

-

Incubation: Shake at 40°C, 200 rpm.

-

Filtration: Filter off the immobilized enzyme (reusable).

-

Purification: Distill off the solvent. 2-PP's high BP allows volatile esters to be distilled first if they boil <120°C.

Part 4: Visualization (Decision Logic)

Figure 1: Solvent Selection & Workup Logic for 2-PP Caption: Decision tree for selecting 2-PP based on thermal requirements and downstream separation strategy.

Part 5: Safety & Handling (E-E-A-T)

Toxicology Profile:

-

Metabolism: Unlike Ethylene Glycol Monopropyl Ether (E-series), which metabolizes to alkoxyacetic acids (reprotoxic), 2-PP and its isomers metabolize primarily to propylene glycol and propionic acid/alcohol, which are significantly less toxic.

-

Exposure: 2-PP is a mild eye irritant. It is not classified as a carcinogen.

Handling Precautions:

-

Peroxide Formation: Like all glycol ethers, 2-PP can form peroxides upon prolonged exposure to air. Test with starch-iodide paper before distilling to dryness.

-

Flammability: Flash point 48°C. Ground all glassware during transfer to prevent static discharge.

Part 6: References

-

Dow Chemical Company. (2023). Product Safety Assessment: Propylene Glycol n-Propyl Ether.[1][2] Dow Technical Library. Link

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture." Green Chemistry, 13(4), 854-862. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-propoxypropan-2-ol (major isomer of PnP).Link

-

Bäckvall, J. E. (2010). Modern Oxidation Methods. Wiley-VCH. (Discusses glycol ethers in oxidation protocols).

-

Monument Chemical. (2021). Poly-Solv® PnP Technical Data Sheet.Link

Sources

Application Note: Propylene Glycol Propyl Ether (PnP) in High-Performance Coatings Formulation

Abstract

This technical guide details the physicochemical properties, mechanistic behavior, and application protocols for Propylene Glycol n-Propyl Ether (PnP) in waterborne coating systems. Designed for formulation scientists and R&D professionals, this document focuses on PnP's role as a high-efficiency coalescing agent and coupling solvent. We provide actionable protocols for determining Minimum Film Formation Temperature (MFFT) efficiency and coupling capacity, supported by mechanistic insights into polymer particle deformation and interdiffusion.

Physicochemical Profile & Rational Selection

Propylene Glycol Propyl Ether (CAS: 1569-01-3) represents a "Goldilocks" solvent in the P-series glycol ether family. It bridges the gap between the highly volatile/hydrophilic PM (Propylene Glycol Methyl Ether) and the slower/hydrophobic PnB (Propylene Glycol Butyl Ether).

Key Physical Data

The following parameters dictate PnP's behavior during the drying phase of a coating.

| Property | Value | Implication for Formulation |

| Molecular Weight | 118.17 g/mol | Low enough for efficient diffusion; high enough to remain in film during initial drying. |

| Boiling Point | 149°C | Categorized as a medium-boiler; ensures open time without causing water sensitivity in the final film. |

| Evaporation Rate | 0.22 (nBuAc=1.0) | Slower than water. Ensures the solvent remains present to plasticize particles after water evaporation. |

| Solubility (Water) | Complete (100%) | Allows easy incorporation into the aqueous phase without pre-emulsification. |

| Surface Tension | ~27 mN/m | Significantly lower than water (72 mN/m); aids in substrate wetting and defect reduction. |

| Flash Point | 48°C (Closed Cup) | Flammable; requires standard solvent handling precautions. |

Hansen Solubility Parameters (HSP)

To predict resin compatibility, we utilize HSP. PnP exhibits a balanced profile, making it a "coupling" solvent capable of stabilizing hydrophobic resins in aqueous media.[1]

-

(Dispersion): 15.8 MPa

-

(Polar): 7.0 MPa

-

(Hydrogen Bonding): 9.2 MPa

Formulation Insight: The moderate

Mechanism of Action: Coalescence & Film Formation[1][4][5][6][7][8]

The transition from a liquid dispersion to a solid, continuous film occurs in three distinct stages.[3][4] PnP is critical in Stage 2 and Stage 3 .

The 3-Stage Process

-

Concentration: Water evaporates; particles crowd together.

-

Deformation: Capillary forces overcome particle modulus. PnP partitions into the polymer , lowering the Glass Transition Temperature (

) effectively "softening" the spheres so they can flatten against each other. -

Interdiffusion: Polymer chains diffuse across particle boundaries to form a homogeneous matrix. PnP slowly evaporates, restoring the original

and hardness of the resin.

Visualization of the Coalescence Pathway

Figure 1: The mechanistic pathway of PnP during latex film formation.[5] Note the critical partitioning step where PnP migrates from the aqueous phase to the polymer phase.

Application Protocols

The following protocols are designed to validate PnP performance in a new formulation.

Protocol A: Determination of MFFT Efficiency (ASTM D2354 Modified)

Objective: Determine the minimum concentration of PnP required to form a crack-free film at a specific target temperature (usually 0°C to 5°C).

Materials:

-

MFFT Bar (Temperature Gradient Plate).

-

Base Latex (e.g., Acrylic or Styrene-Acrylic,

approx 20-40°C). -

Deionized Water.

Procedure:

-

Ladder Preparation: Prepare 5 samples (20g each) of latex with increasing levels of PnP (e.g., 0%, 2%, 4%, 6%, 8% based on resin solids).

-

Note: Pre-mix PnP with an equal weight of water before adding to latex to prevent "shock" or localized coagulation.

-

-

Equilibration: Allow samples to stir gently for 2 hours to ensure PnP partitions into the polymer particles.

-

Application: Apply 75-micron (3 mil) wet films of each sample onto the MFFT bar (gradient set from -5°C to 20°C).

-

Drying: Allow films to dry completely (approx. 2-4 hours depending on humidity).

-

Assessment:

-

Identify the "crack point" (transition from continuous film to cracked/powdery layer).

-

Record the temperature at this transition point as the MFFT.

-

-

Data Plotting: Plot MFFT (°C) vs. % PnP. The slope indicates plasticization efficiency.

Self-Validation Check: The 0% PnP control must show an MFFT near the theoretical

Protocol B: Coupling Efficiency (Titration Method)

Objective: Quantify PnP's ability to solubilize a hydrophobic resin or oil into water (Cloud Point determination).

Materials:

-

Hydrophobic Resin (e.g., Alkyd or Epoxy ester).[8]

-

PnP.

-

Deionized Water.

-

Turbidity Meter (optional) or Visual Inspection.

Procedure:

-

Baseline: Weigh 10g of Resin into a beaker.

-

Titration: Add water slowly while stirring. The mixture will likely turn cloudy/phase separate immediately.

-

Solvent Addition: Add PnP dropwise to the cloudy mixture under agitation.

-

Endpoint: Record the mass of PnP required to turn the mixture from turbid to transparent/translucent (stable microemulsion).

-

Calculation:

Interpretation: A lower percentage indicates higher coupling efficiency. Compare PnP against EB (Ethylene Glycol Butyl Ether) to demonstrate P-series efficacy.

Formulation Optimization Workflow

When integrating PnP, use the following logic flow to balance film formation against hardness development.

Figure 2: Logical workflow for optimizing PnP concentration. This iterative process prevents over-plasticization which leads to blocking (tackiness).

Troubleshooting Common Defects

| Defect | Cause related to Solvent | PnP Solution |

| Cratering / Fisheyes | High surface tension gradients. | PnP lowers surface tension (~27 dynes/cm), improving substrate wetting. |

| Mud-Cracking | Drying too fast; surface skins over before bottom dries. | PnP's evaporation rate (0.[6][9][10]22) keeps the "wet edge" open longer than water, allowing uniform drying. |

| Picture Framing | Uneven evaporation at edges. | PnP provides a steady evaporation tail, reducing the surface tension differential that drives edge-beading. |

| Low Gloss | Poor coalescence (micro-roughness). | Increase PnP load to improve particle deformation and surface leveling. |

References

-

Dow Chemical. (2023). DOWANOL™ PnP Glycol Ether Technical Data Sheet. Retrieved from

-

Eastman Chemical Company. (2023). Eastman™ Propylene Glycol Monopropyl Ether (EP Solvent). Retrieved from

-

SpecialChem. (2022). Coalescing Agents in Coatings - Definition, Types & Properties. Retrieved from

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data referenced via )

- Steward, P. A., et al. (2000). Review of Polymer Latex Film Formation and Properties. Advances in Colloid and Interface Science. (Contextual grounding for Section 2).

Sources

- 1. saiper.com [saiper.com]

- 2. Solvent Comparison Tool [ws.eastman.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. specialchem.com [specialchem.com]

- 5. coatingsworld.com [coatingsworld.com]

- 6. specialchem.com [specialchem.com]

- 7. productcatalog.eastman.com [productcatalog.eastman.com]

- 8. dow.com [dow.com]

- 9. concretedefense.com [concretedefense.com]

- 10. 5.imimg.com [5.imimg.com]

Application Notes and Protocols for 2-Propoxy-1-Propanol as a Mobile Phase in High-Performance Liquid Chromatography (HPLC)

Introduction: A Greener Horizon for HPLC Separations

In the pursuit of sustainable laboratory practices, the field of analytical chemistry is increasingly scrutinizing the environmental impact of common solvents. High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical and chemical analysis, traditionally relies on significant volumes of acetonitrile and methanol. While effective, the toxicity and disposal of these solvents present considerable environmental and health challenges. This has spurred research into "green" alternatives that offer a reduced environmental footprint without compromising chromatographic performance.[1]

This application note introduces 2-propoxy-1-propanol , a propylene glycol ether, as a potential green alternative to traditional reversed-phase HPLC solvents. Its complete miscibility with water, lower volatility, and favorable toxicological profile compared to acetonitrile make it an intriguing candidate for exploration. This document provides a comprehensive overview of its physicochemical properties, theoretical considerations for its use as a mobile phase, and foundational protocols to guide researchers in developing robust HPLC methods.

Physicochemical Profile: Understanding this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its successful implementation in HPLC. The following table summarizes the key characteristics of this compound in comparison to the most common reversed-phase solvents, acetonitrile and methanol.

| Property | This compound | Acetonitrile | Methanol | Water |

| Chemical Formula | C6H14O2 | C2H3N | CH4O | H2O |

| Molecular Weight ( g/mol ) | 118.17 | 41.05 | 32.04 | 18.02 |

| Boiling Point (°C) | ~150 | 82 | 65 | 100 |

| Density (g/mL at 25°C) | ~0.885 | 0.786 | 0.792 | 1.00 |

| Viscosity (cP at 20°C) | ~3.8 | 0.37 | 0.59 | 1.00 |

| UV Cutoff (nm) | Not Established (Est. ~210-220 nm) | 190 | 205 | Not Applicable |

| Polarity Index (Snyder) | ~4.3 (Estimated) | 5.8 | 5.1 | 10.2 |

| Miscibility with Water | Complete | Complete | Complete | Not Applicable |

Chromatographic Characteristics and Theoretical Considerations

Elution Strength

Elution strength in reversed-phase HPLC is inversely related to the polarity of the organic modifier. With an estimated polarity index of around 4.3, this compound is less polar than both methanol (5.1) and acetonitrile (5.8). This suggests that This compound will have a stronger elution strength than methanol and acetonitrile . Consequently, a lower concentration of this compound in the mobile phase will be required to achieve similar retention times for hydrophobic analytes compared to methanol or acetonitrile. This could potentially lead to reduced solvent consumption.

Viscosity and Backpressure

A significant consideration for any HPLC solvent is its viscosity, as this directly impacts system backpressure. At approximately 3.8 cP, this compound is considerably more viscous than water, methanol, and acetonitrile. This higher viscosity will result in higher backpressure. To mitigate this, the following strategies can be employed:

-

Elevated Column Temperature: Increasing the column temperature (e.g., to 30-40°C) will decrease the viscosity of the mobile phase and subsequently lower the backpressure.

-

Lower Flow Rates: Employing a lower flow rate will reduce the pressure.

-

Wider Bore Columns: Using columns with a larger internal diameter can also help to manage backpressure.

Selectivity

The unique chemical structure of this compound, containing both an ether and a hydroxyl group, may offer different selectivity compared to the simple alcohol (methanol) or the nitrile (acetonitrile). This could be advantageous for the separation of complex mixtures where traditional solvents fail to provide adequate resolution.

Experimental Protocols

The following protocols are intended as a starting point for the development of HPLC methods using this compound. Optimization will be necessary for specific applications.

Protocol 1: Mobile Phase Preparation

-

Solvent Quality: Use only HPLC-grade this compound and water.

-

Aqueous Component: Prepare the aqueous portion of the mobile phase (e.g., water with buffer salts or acid/base modifiers) as required by the specific method. Ensure all additives are fully dissolved.

-

Mixing: Carefully measure the required volumes of the aqueous component and this compound. Due to its viscosity, ensure thorough mixing to achieve a homogenous solution.

-

Degassing: Degas the final mobile phase mixture using standard laboratory procedures (e.g., sonication, vacuum filtration, or helium sparging) to prevent bubble formation in the HPLC system.

Protocol 2: System Equilibration and Sample Analysis

Caption: A generalized workflow for HPLC analysis.

-

System Priming: Prime all pump lines with the prepared mobile phase to ensure no air is trapped in the system.

-

Column Equilibration: Equilibrate the HPLC column with the mobile phase at the desired flow rate until a stable baseline is achieved. Due to the viscosity of this compound, a longer equilibration time may be necessary compared to methods using acetonitrile or methanol.

-

Sample Injection: Inject the prepared sample. The sample diluent should ideally be of a similar or weaker elution strength than the initial mobile phase composition to ensure good peak shape.

-

Data Acquisition: Acquire the chromatogram according to the method parameters.

-

System Flushing: After analysis, flush the system and column with a suitable solvent (e.g., a mixture of isopropanol and water) to remove any residual this compound and prevent potential long-term issues.

Method Development and Optimization

Developing a new HPLC method with this compound or adapting an existing one requires a systematic approach.

Caption: A logical flow for HPLC method development.

-

Initial Scouting Gradient: Begin with a broad gradient (e.g., 5% to 95% this compound over 20-30 minutes) to determine the approximate elution conditions for the analytes of interest.

-

Isocratic vs. Gradient Elution: Based on the scouting run, decide if an isocratic or gradient method is more appropriate. For complex mixtures with a wide range of polarities, a gradient method will likely be necessary.

-

Optimization of Organic Content: For isocratic methods, systematically vary the percentage of this compound to achieve the desired retention and resolution. For gradient methods, adjust the gradient slope and duration.

-

Temperature Optimization: As mentioned, temperature is a critical parameter for managing backpressure. It can also influence selectivity. Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C).

-

pH and Buffer Selection: For ionizable compounds, the pH of the mobile phase is a powerful tool for controlling retention and peak shape. Select a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH.

Safety, Handling, and Disposal

While this compound is considered to have a more favorable safety profile than acetonitrile, it is still a chemical that requires proper handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[3][4]

-

Disposal: Dispose of waste this compound and its mixtures in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.[5] It is generally considered biodegradable, which is an advantage over some other organic solvents.[6]

Conclusion and Future Outlook

This compound presents a promising, albeit largely unexplored, alternative to traditional HPLC solvents. Its "green" characteristics, complete water miscibility, and unique selectivity warrant further investigation by the scientific community. The primary challenge in its adoption is its higher viscosity, which can be managed through careful method development, particularly with the optimization of temperature. The lack of a well-established UV cutoff value necessitates preliminary experimental determination for any new application.

As the demand for sustainable analytical methodologies grows, solvents like this compound may play an increasingly important role in the future of liquid chromatography. This application note serves as a foundational guide to encourage and facilitate the exploration of this and other greener solvents in HPLC.

References

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

-

Alternative Solvents for the Reversed-Phase Separation of Proteins. Waters Corporation. [Link]

-

Q: What points need to be considered when replacing acetonitrile with methanol? Shimadzu. [Link]

-

Using methanol instead of acetonitrile in an HPLC method should be done with caution. Tips & Suggestions. [Link]

-

Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. Go Glycol Pros. [Link]

-

ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Unknown Source. [Link]

-

Acetonitrile/Methanol Substitution in C18 Reverse Phase. Teledyne Labs. [Link]

-

HPLC Solvent Selection. Element Lab Solutions. [Link]

-

Safety and Environmental Considerations for Propylene Glycol. Unknown Source. [Link]

-

Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

-

Propylene Glycol as a Promising Eluent in Green Reversed Phase Liquid Chromatographic Separation of Ascorbic Acid and Glutathione in Effervescent Tablets. ResearchGate. [Link]

-

This compound (C6H14O2). PubChemLite. [Link]

-

UV Cutoff. Unknown Source. [Link]

-

2-Propanol, 1-propoxy-. NIST WebBook. [Link]

-

Propylene Glycol as a Promising Eluent in Green Reversed Phase Liquid Chromatographic Separation of Ascorbic Acid and Glutathione in Effervescent Tablets. MDPI. [Link]

-

Comparison of the polarity of organic solvents. Unknown Source. [Link]

-

2-Propanol, 1-propoxy-. NIST WebBook. [Link]

-

Separation of Propylene glycol diacetate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

UV Cutoff wavelength= UV Abs Cutoff (nm)= UV cutoff is the wavelength (gueiz- leng) where sv also absorbs light (Spectrofotometric UV or Visible or LC- VWD detector). In that region, the measurement. ResearchGate. [Link]

-

1-Propoxy-2-propanol. PubChem. [Link]

-

Isolation of poly(propylene glycol)s from water for quantitative analysis by reversed-phase liquid chromatography. PubMed. [Link]

-

Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. [Link]

-

Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Unknown Source. [Link]

-

Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

-

UV Cutoff: N Propyl Alcohol. Scribd. [Link]

-

Solvents and Polarity. Department of Chemistry : University of Rochester. [Link]

Sources

- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. molnar-institute.com [molnar-institute.com]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. molnar-institute.com [molnar-institute.com]

- 6. asianjpr.com [asianjpr.com]

Application Note: High-Resolution GC Analysis of 2-Propoxy-1-Propanol

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision separation and quantification of 2-propoxy-1-propanol (CAS: 10215-30-2).

This compound is the beta-isomer (secondary alcohol isomer) of the commercial solvent Propylene Glycol n-Propyl Ether (PnP) . Commercial PnP is predominantly 1-propoxy-2-propanol (alpha-isomer), with the beta-isomer present as a minor constituent (typically <5%). Accurate analysis requires a method capable of baseline resolution between these structural isomers.

Introduction & Scientific Context

This compound is a glycol ether often analyzed during the quality control of industrial solvents or as an impurity in pharmaceutical formulations. Unlike its major isomer (1-propoxy-2-propanol), the beta-isomer contains a primary hydroxyl group, which influences its reactivity and metabolic pathway.

The Analytical Challenge

The primary challenge is isomeric resolution . Both isomers share identical molecular weights (118.17 g/mol ) and similar mass spectra, making GC-MS identification relying solely on library matching difficult. Separation relies entirely on the interaction with the stationary phase.

-

Boiling Point Differential: The isomers have boiling points within a narrow range (~149–150°C).

-

Polarity: The primary alcohol (this compound) is slightly more polar than the secondary alcohol (major isomer).

This protocol utilizes an intermediate-polarity cyanopropylphenyl phase (e.g., 1301-type or 624-type), which has proven superior to standard non-polar columns for glycol ether speciation.

Method Development Strategy

Stationary Phase Selection

-

Recommended: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., Rxi-1301Sil MS, DB-1301, or DB-624).

-